Cas no 1208985-45-8 ((1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane)
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Chemical and Physical Properties
Names and Identifiers
-
- (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
- (1S, 4S, 5S) -4,7,7 - trimethyl-6 - thio- bicyclo [ 3.2.4 ] octane
- (1S,4S,5S)-4,7,7--6-[3.2.4]
- (1S,4S,5S)-4,7,7-TRIMETHYL-6-THIABICYCLO(3.2.1)OCTANE
- (1S,4S,5S)-isothiocineole
- i>,4<i>S<
- i>,5<i>S<
- (1alpha,5alpha)-4alpha,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
- SCHEMBL23212530
- 1208985-45-8
- T71637
- AS-69324
- AKOS015840174
- MFCD18207721
- (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
-
- MDL: MFCD18207721
- Inchi: 1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
- InChI Key: FAXNZPOZWCWYBD-CIUDSAMLSA-N
- SMILES: S1C(C)(C)[C@H]2CC[C@H](C)[C@@H]1C2
Computed Properties
- Exact Mass: 170.11300
- Monoisotopic Mass: 170.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3
- XLogP3: 3.2
Experimental Properties
- Density: 0.941±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 222.7±9.0 ºC (760 Torr),
- Flash Point: 79.0±15.4 ºC,
- Refractive Index: 1.5160 to 1.5200
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- PSA: 25.30000
- LogP: 3.31660
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2579-5G |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | >98.0%(GC) | 5g |
¥1690.00 | 2024-04-18 | |
| Chemenu | CM203638-10g |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 95% | 10g |
$389 | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027240-1g |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane |
1208985-45-8 | 95% | 1g |
¥812 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027240-5g |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane |
1208985-45-8 | 95% | 5g |
¥2339 | 2023-09-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2579-1G |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | >98.0%(GC) | 1g |
¥580.00 | 2024-04-18 | |
| TRC | A656028-10mg |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A656028-50mg |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A656028-100mg |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S39440-5g |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 5g |
¥3998.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S39440-1g |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane |
1208985-45-8 | 1g |
¥1158.0 | 2021-09-07 |
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Suppliers
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
Chemical Profile of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS No 1208985-45-8)
Compound with the CAS number 1208985-45-8 and the systematic name (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane represents a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This bicyclic thioether derivative exhibits a complex three-dimensional framework, which is characterized by its rigid bicyclo[3.2.1]octane core and a sulfur atom integrated into the ring system. The stereochemistry of this compound, particularly the (1S,4S,5S) configuration, plays a crucial role in determining its biological activity and potential therapeutic applications.
The synthesis of such highly substituted heterocyclic compounds often presents formidable challenges due to the intricate stereocontrol required to achieve the desired configuration. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to construct the bicycle core while maintaining the precise stereochemical integrity. The presence of the sulfur atom in the ring not only contributes to the molecular complexity but also opens up possibilities for diverse interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of thioether-containing compounds due to their ability to modulate various biological pathways. Studies have demonstrated that sulfur-containing heterocycles can exhibit significant binding affinity to enzymes and receptors, making them promising candidates for drug development. The bicyclic structure of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane provides a scaffold that can be further functionalized to enhance its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a lead structure for developing novel therapeutic agents. The rigid bicyclo[3.2.1]octane framework offers stability and predictability in molecular interactions, while the thioether moiety provides a site for hydrogen bonding or hydrophobic interactions with biological targets. Recent computational studies have highlighted the favorable binding modes of this compound with various enzymes and receptors, suggesting its potential utility in treating a range of diseases.
The stereochemistry of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is particularly noteworthy because it influences both the physical properties and biological activity of the molecule. The specific arrangement of substituents around the three stereocenters (C1, C4, and C5) dictates how the compound interacts with biological systems. This has led researchers to explore derivatives with different stereoisomers to optimize pharmacokinetic profiles and therapeutic efficacy.
Furthermore, the structural features of this compound make it an attractive candidate for investigating structure-activity relationships (SAR). By systematically modifying substituents on the bicycle core or introducing new functional groups at strategic positions, researchers can gain insights into how structural changes affect biological activity. Such SAR studies are essential for rational drug design and can accelerate the discovery of novel therapeutics.
The synthesis and characterization of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane have also contributed to advancements in synthetic chemistry methodologies. The development of efficient synthetic routes to complex heterocyclic frameworks has broader implications for drug discovery pipelines by providing access to structurally diverse libraries of compounds for screening against biological targets.
In conclusion, (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS No 1208985-45-8) is a structurally fascinating molecule with significant potential in medicinal chemistry and pharmacology. Its unique bicyclic thioether architecture and precise stereochemistry make it an intriguing candidate for further exploration as a lead structure for drug development. Continued research into this compound and its derivatives will likely yield valuable insights into structure-biological activity relationships and contribute to the discovery of novel therapeutic agents.
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